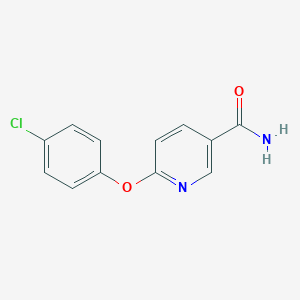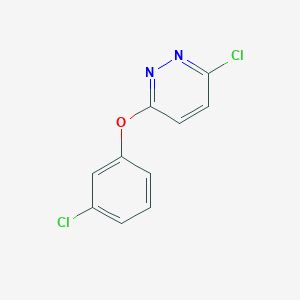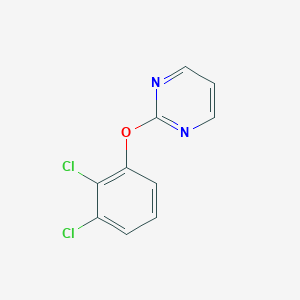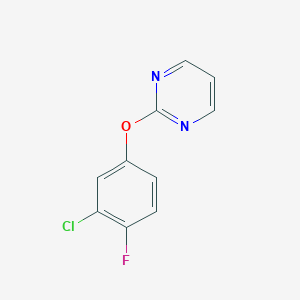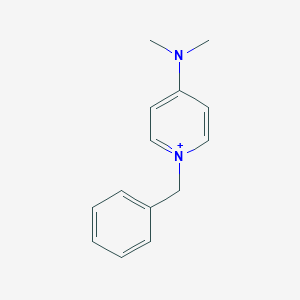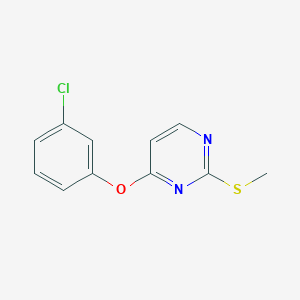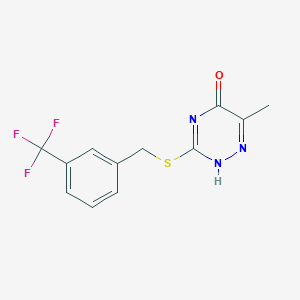
6-methyl-3-((3-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-3-((3-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one, commonly known as TFM-2, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. TFM-2 belongs to the class of triazinones and is known for its unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of TFM-2 is not fully understood. However, it is known to bind with high affinity to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that plays a crucial role in various cellular processes such as calcium signaling, protein folding, and lipid metabolism. TFM-2 has been found to modulate the activity of the sigma-1 receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
TFM-2 has been found to have various biochemical and physiological effects. It has been found to increase the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. TFM-2 has also been found to modulate the activity of various ion channels such as calcium channels and potassium channels. TFM-2 has been found to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFM-2 is its high affinity for the sigma-1 receptor. This makes it an ideal tool for studying the sigma-1 receptor and its downstream signaling pathways. TFM-2 is also relatively easy to synthesize, which makes it readily available for scientific research. One of the limitations of TFM-2 is its potential toxicity. It is important to use TFM-2 in a controlled manner to avoid any potential adverse effects.
Orientations Futures
There are several future directions for TFM-2 research. One direction is to study the effects of TFM-2 on various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to develop more potent and selective sigma-1 receptor agonists and antagonists based on the structure of TFM-2. Additionally, further studies are needed to better understand the mechanism of action of TFM-2 and its downstream signaling pathways.
Méthodes De Synthèse
TFM-2 can be synthesized using a simple two-step process. The first step involves the reaction between 3-(trifluoromethyl)benzyl chloride and sodium hydride in the presence of dimethylformamide (DMF). This reaction results in the formation of 3-(trifluoromethyl)benzyl sodium thiolate. The second step involves the reaction between 6-methyl-1,2,4-triazin-5(4H)-one and 3-(trifluoromethyl)benzyl sodium thiolate in the presence of sodium hydride and DMF. This reaction results in the formation of TFM-2.
Applications De Recherche Scientifique
TFM-2 has been widely used in scientific research due to its unique properties. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in various cellular processes. TFM-2 has been used to study the sigma-1 receptor and its role in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. TFM-2 has also been used to study the effects of sigma-1 receptor agonists and antagonists on various cellular processes.
Propriétés
IUPAC Name |
6-methyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS/c1-7-10(19)16-11(18-17-7)20-6-8-3-2-4-9(5-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFATTZGGCBZYKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-{2-chloro-5-[(4-cyanobenzoyl)sulfanyl]phenyl} 4-cyanobenzenecarbothioate](/img/structure/B427859.png)

![S-{2-chloro-5-[(2,4-dichlorobenzoyl)sulfanyl]phenyl} 2,4-dichlorobenzenecarbothioate](/img/structure/B427861.png)

![S-[5-({3-nitrobenzoyl}sulfanyl)-1,3,4-thiadiazol-2-yl] 3-nitrobenzenecarbothioate](/img/structure/B427863.png)

